APhos Pd G3, 97%

Catalog No.
S3256487
CAS No.
1820817-64-8
M.F
C29H41N2O3PPdS
M. Wt
635.11
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
APhos Pd G3, 97%

CAS Number

1820817-64-8

Product Name

APhos Pd G3, 97%

IUPAC Name

4-ditert-butylphosphanyl-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline

Molecular Formula

C29H41N2O3PPdS

Molecular Weight

635.11

InChI

InChI=1S/C16H28NP.C12H10N.CH4O3S.Pd/c1-15(2,3)18(16(4,5)6)14-11-9-13(10-12-14)17(7)8;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12H,1-8H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;;

InChI Key

SNUBBUQVCDWEAV-UHFFFAOYSA-M

SMILES

CC(C)(C)P(C1=CC=C(C=C1)N(C)C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd]

Solubility

not available

Here are some key points regarding the scientific research application of APhos Pd G3, 97%:

  • Type of Catalyst

    APhos Pd G3, 97% is a homogeneous catalyst, meaning it exists in the same phase (usually liquid) as the reactants in a reaction. This allows for good mixing and efficient contact between the catalyst and the reactants .

  • Palladium-based catalyst

    Palladium is a versatile transition metal commonly used in organic synthesis due to its ability to activate various organic molecules. APhos Pd G3, 97% utilizes palladium to facilitate bond formation between organic molecules.

  • Ligand

    APhos Pd G3, 97% is not just palladium metal. It also contains a ligand, which is a molecule that binds to the palladium center and influences its reactivity. The specific ligand in APhos Pd G3, 97% is 1,1'-bis(diphenylphosphino)ferrocene (dppf). The dppf ligand helps to stabilize the palladium center and fine-tune its catalytic activity for specific reactions .

II. Applications in Organic Synthesis

APhos Pd G3, 97% finds application in a variety of organic reactions, including:

  • Suzuki-Miyaura Coupling

    This reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. APhos Pd G3, 97% can be used as an efficient catalyst for Suzuki-Miyaura couplings, offering good yields and functional group tolerance .

  • Sonogashira Coupling

    This reaction enables the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. APhos Pd G3, 97% can be a suitable catalyst for Sonogashira couplings, particularly for reactions involving less reactive alkynes .

  • Heck Reaction

    This reaction allows for the creation of carbon-carbon bonds between alkenes and aryl or vinyl halides. APhos Pd G3, can be employed for Heck reactions, although other palladium catalysts may be more commonly used for this specific transformation .

Dates

Modify: 2023-08-19

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